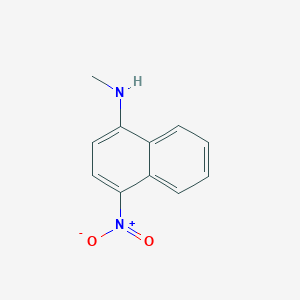

N-methyl-4-nitro-1-naphthalenamine

Description

Structure

3D Structure

Properties

CAS No. |

7000-88-6 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21g/mol |

IUPAC Name |

N-methyl-4-nitronaphthalen-1-amine |

InChI |

InChI=1S/C11H10N2O2/c1-12-10-6-7-11(13(14)15)9-5-3-2-4-8(9)10/h2-7,12H,1H3 |

InChI Key |

VQTLBVWZZPYTLV-UHFFFAOYSA-N |

SMILES |

CNC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

Canonical SMILES |

CNC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl 4 Nitro 1 Naphthalenamine

Established Synthetic Routes for N-methyl-4-nitro-1-naphthalenamine and its Direct Precursors

The synthesis of this compound and its immediate precursors can be achieved through several established organic chemistry pathways. These routes primarily involve the strategic introduction and modification of functional groups on the naphthalene (B1677914) core.

Reduction and Alkylation Strategies for Naphthylamine Formation

A primary route to forming the core naphthylamine structure involves the reduction of a nitro group, followed by alkylation. The synthesis often begins with a more readily available precursor, which is then chemically altered in a multi-step process.

A common pathway involves the initial nitration of a 1-naphthylamine (B1663977) derivative. For instance, the synthesis of N-{4-nitro-1-naphthyl}-N-methylacetamide, a related compound, proceeds through several key steps. First, 1-naphthylamine is nitrated using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the 4-position. The resulting 4-nitro-1-naphthylamine (B40213) is then acetylated with acetic anhydride (B1165640) or acetyl chloride. The final step is methylation, using a reagent like methyl iodide, to yield the N-methylated product. evitachem.com

Alternatively, a direct precursor, 4-nitro-1-naphthylamine, can be synthesized and subsequently methylated. The synthesis of this precursor often starts with 1-nitronaphthalene (B515781). orgsyn.org The methylation of the primary amine on 4-nitro-1-naphthylamine to produce this compound is a critical alkylation step. To prevent over-alkylation, a protection strategy, such as acetylation, is often employed. The acetyl group can be removed after methylation via hydrolysis. evitachem.com A process for producing N-acylnitroaniline derivatives, such as N-t-butoxycarbonyl-4-nitro-1-naphthylamine, involves the N-acylation of 4-nitro-1-naphthylamine followed by an N-alkylating reaction. google.com

Condensation Reactions in Naphthylamine Synthesis

Condensation reactions are also utilized in the synthesis of naphthylamines. While not as commonly cited for this compound specifically, the Bucherer reaction is a notable example of a condensation reaction used for preparing naphthylamines from naphthols. This reversible reaction typically involves treating a naphthol with an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or a primary amine. The reaction of NMP (1-(2-naphthyl)-3-methyl-5-pyrazolone) with an alkaline catalyst like ammonia-water forms an intermediate that can undergo further reactions. researchgate.net

Reductive Amination and Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful technique for the synthesis of naphthylamines from nitronaphthalenes. For example, 1-nitronaphthalene can be reduced to 1-naphthylamine with high efficiency. google.com This process typically involves adding 1-nitronaphthalene, ethanol (B145695), and a supported catalyst to a reaction vessel. Hydrogen is then introduced under pressure, and the mixture is heated. google.com Conversion rates can exceed 99% under optimized conditions. google.com

While direct reductive amination of a ketone precursor is less common for this specific compound due to the aromatic nature of the naphthalene ring, the reduction of the nitro group is a critical step. The reduction of nitrosamines using methods like zinc dust in acetic acid or catalytic hydrogenation with catalysts such as Pd/C or Pt/C can yield corresponding hydrazines, demonstrating the utility of reduction in modifying nitrogen-containing functional groups. acs.org

Precursor Chemistry and Intermediate Generation Pathways

The synthesis of this compound is highly dependent on the efficient generation of its key precursors and intermediates. The most crucial precursor is 4-nitro-1-naphthylamine, which is itself synthesized from 1-nitronaphthalene.

A well-established method for preparing 4-nitro-1-naphthylamine is detailed in Organic Syntheses. orgsyn.org This procedure involves the reaction of 1-nitronaphthalene with hydroxylamine (B1172632) hydrochloride in the presence of potassium hydroxide (B78521). orgsyn.orgchemicalbook.com The reaction is typically carried out in ethanol at a moderately elevated temperature. orgsyn.orgchemicalbook.com The gradual addition of a methanolic potassium hydroxide solution to the reactants results in the formation of the product, which precipitates as golden-orange needles upon pouring the reaction mixture into ice water. orgsyn.org The product can then be purified by recrystallization from ethanol, yielding a product with a melting point of 190.5–191.5°C. orgsyn.org

Other documented methods for preparing 4-nitro-1-naphthylamine include the nitration of α-naphthylamine or its acetylated derivative, the oxidation of 4-nitroso-1-naphthylamine, and the reaction of 4-chloro-1-nitronaphthalene with ammonia. orgsyn.org

| Precursor | Reagents | Solvent | Yield | Reference |

| 1-Nitronaphthalene | Hydroxylamine hydrochloride, Potassium hydroxide | Ethanol, Methanol (B129727) | 55-60% | orgsyn.orgchemicalbook.com |

| α-Naphthylamine | Nitrating agent (e.g., HNO₃/H₂SO₄) | - | - | orgsyn.org |

| Acetyl-α-naphthylamine | Nitrating agent | - | - | orgsyn.org |

| 4-Chloro-1-nitronaphthalene | Ammonia | - | - | orgsyn.org |

This table summarizes various synthetic routes to the key precursor, 4-nitro-1-naphthylamine.

Derivatization Strategies and Synthetic Utility of this compound

This compound serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive secondary amine and a nitro group on an aromatic scaffold, allows for a variety of chemical transformations.

Synthesis of Substituted this compound Analogs

The derivatization of this compound can be approached by targeting its functional groups. The secondary amine can undergo further alkylation, acylation, or be used in coupling reactions. The nitro group can be reduced to an amine, which opens up another avenue for derivatization, such as diazotization followed by Sandmeyer or related reactions.

The electron-withdrawing nature of the nitro group influences the reactivity of the naphthalene ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the amino group can be used to form Schiff bases. For example, related compounds like 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (B6332140) are synthesized through the condensation of a naphthaldehyde derivative with a nitroaniline. researchgate.net This highlights a potential pathway for creating imine derivatives from this compound if it were first converted to an aldehyde or reacted with an appropriate carbonyl compound.

Stereochemical Control in Naphthylamine Derivative Synthesis

The synthesis of chiral naphthylamine derivatives often relies on the strategic introduction of chirality through various asymmetric catalytic methods. These methods can be broadly categorized into approaches that create stereogenic centers or those that control axial chirality in atropisomeric compounds.

One prominent strategy involves the rhodium(III)-catalyzed atroposelective C-H activation and annulation. This method has been successfully employed for the synthesis of C-N axially chiral naphthylamines. The reaction typically proceeds with high regioselectivity and enantioselectivity under redox-neutral conditions, often utilizing a double-substrate activation strategy. While specific examples for this compound are not provided, this approach represents a powerful tool for constructing C-N atropisomers in related systems.

Organocatalysis, particularly using chiral phosphoric acids (CPAs), has emerged as another effective method for the atroposelective synthesis of naphthylamine derivatives. For instance, the CPA-catalyzed direct arylation of 2-naphthylamines with iminoquinones has been shown to produce axially chiral biaryl amino alcohols with high enantiomeric excess. This transformation highlights the ability of chiral Brønsted acids to control the stereochemical outcome of C-C bond formation involving the naphthylamine core.

Furthermore, the concept of a chiral auxiliary-driven strategy has been explored for the stereoselective synthesis of enantiopure binaphthyl diamine derivatives. This approach involves the use of an enantiopure starting material that directs the stereochemical course of subsequent reactions, such as electrochemical dehydrogenative homo-coupling, to yield products with high diastereomeric ratios.

While these methodologies demonstrate the feasibility of achieving high levels of stereochemical control in the synthesis of various naphthylamine derivatives, their direct application to this compound would require specific adaptation and investigation. The electronic and steric properties of the nitro and N-methyl groups would undoubtedly influence the reactivity and the stereochemical outcome of such transformations.

Below is a table summarizing representative research findings on the stereoselective synthesis of naphthylamine derivatives, which could inform potential synthetic routes toward chiral this compound.

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric/Diastereomeric Excess | Yield |

| Rhodium(III) / Chiral Carboxylic Acid | Sulfoxonium ylides and alkynes | C-N Axially Chiral Naphthylamines | High | Good |

| Chiral Phosphoric Acid | 2-Naphthylamines and Iminoquinones | Axially Chiral Biaryl Amino Alcohols | High | Good |

| Chiral Auxiliary | β-Naphthylamine derivative | 2,2'-Binaphthyl diamine derivative | High (dr) | Moderate |

Reactivity, Reaction Mechanisms, and Kinetic Studies of N Methyl 4 Nitro 1 Naphthalenamine

Mechanistic Investigations of Nitro Group Transformations

The transformation of the nitro group is a key aspect of the reactivity of nitroaromatic compounds. While specific mechanistic studies on N-methyl-4-nitro-1-naphthalenamine are not extensively documented, research on related nitroaromatic compounds provides significant insights into potential reaction pathways.

One of the primary degradation mechanisms for nitroaromatic compounds upon photolysis is the intramolecular nitro-nitrite rearrangement. nih.gov This process is believed to be a major pathway for the decomposition of compounds like nitrobenzene (B124822) in aqueous solutions. nih.gov Theoretical studies on 1-nitronaphthalene (B515781) (1NN) suggest that upon UV exposure, the molecule undergoes an efficient intersystem crossing to a triplet excited state. acs.orgnih.gov From this triplet state, the molecule can either relax back to the ground state or undergo a photodegradation process. This degradation is thought to proceed through an intramolecular rearrangement mechanism involving the formation of an oxaziridine (B8769555) ring, which then leads to the corresponding nitrite (B80452) compound. acs.orgnih.gov This theoretical evidence supports earlier hypotheses that the photolysis of nitrated polycyclic aromatic hydrocarbons involves such intramolecular rearrangements. acs.org

In addition to photochemical transformations, the nitro group can undergo reduction. The photoreduction of nitroaromatic compounds (NACs) can be facilitated by other organic molecules. For instance, indole (B1671886) has been shown to promote the photoreduction of 1,3-dinitrobenzene (B52904) to 3-nitroaniline, a process that is enhanced by clay minerals and can occur under simulated or natural sunlight. nih.gov This suggests that in environments containing suitable electron donors, the nitro group of this compound could be reduced to an amino group. Microbial degradation pathways for various nitroaromatic compounds have also been extensively studied, revealing biological strategies for their transformation. cswab.org

Amination Reactions and Derivative Formation

The synthesis of this compound and its derivatives involves various amination and substitution reactions. The parent compound, 4-nitro-1-naphthylamine (B40213), can be synthesized by the direct amination of 1-nitronaphthalene using hydroxylamine (B1172632) in the presence of potassium hydroxide (B78521). google.comchemicalbook.com

Further derivatization of the amino group or the naphthalene (B1677914) ring allows for the creation of a wide range of compounds. For instance, 4-nitro-1-naphthylamine serves as a key starting material for the synthesis of thiazolidinone derivatives with potential antimicrobial properties. lsmuni.ltnih.gov In these syntheses, 4-nitro-1-naphthylamine is reacted with 5-substituted 2-methylmercaptothiazolidin-4-ones in acetic acid to yield the desired N-(4-nitronaphthalen-1-yl)thiazol-4(5H)-one derivatives. lsmuni.lt

Modern catalytic methods have enabled highly regioselective amination of the naphthalene core. A silver(I)-catalyzed C4–H amination of 1-naphthylamine (B1663977) derivatives using picolinamide (B142947) as a bidentate directing group has been developed. mdpi.com This reaction proceeds efficiently with azodicarboxylates at room temperature without the need for an external base or oxidant, providing a direct route to 4-aminated 1-naphthylamine derivatives. mdpi.com While this method applies to the amination of the C4 position, it highlights the advances in C-H functionalization that could be applicable to derivatives of this compound.

The reactivity of the amino group is also demonstrated in acylation reactions. 2-Chloro- and 2-bromo-4-nitro-1-naphthylamine are readily acetylated using acetic anhydride (B1165640). rsc.org The synthesis of push-pull molecules based on a naphthalene scaffold often involves the transformation of functional groups attached to the naphthalene ring system. nih.gov

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of nitronaphthalene derivatives is a critical area of study, as photolysis is a major atmospheric degradation pathway for these compounds. nih.gov The reactivity is strongly influenced by the molecular structure, particularly the orientation of the nitro group relative to the aromatic ring. nih.govwalshmedicalmedia.com

The efficiency of photochemical processes is quantified by photolysis rates and quantum yields. For nitronaphthalene derivatives, these values are highly dependent on the molecular structure and the experimental conditions. Studies on 1-nitronaphthalene (1NN), 2-nitronaphthalene (B181648) (2NN), and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN) show an inverse relationship between the photodegradation quantum yield and the triplet quantum yield. nih.govresearchgate.net This suggests a competition between photoreactivity and decay into the triplet manifold. nih.govaip.org

A distribution of nitro-aromatic torsion angles closer to 90 degrees is correlated with higher photoreactivity, whereas more planar conformations tend to favor triplet state formation. nih.govwalshmedicalmedia.com For example, 2-methyl-1-nitronaphthalene, with a larger torsion angle, exhibits significantly higher photoreactivity than the more planar 1-nitronaphthalene and the virtually photoinert 2-nitronaphthalene. nih.govwalshmedicalmedia.com The presence of molecular oxygen can significantly reduce the photodegradation quantum yield of 1-nitronaphthalene and 2-methyl-1-nitronaphthalene. walshmedicalmedia.com The quantum yields for the direct photolysis of nitrobenzene and nitrophenols in aqueous solutions are generally in the range of 10⁻³ to 10⁻⁴. nih.gov In the UV/H₂O₂ process, the quantum yields for the decay of nitrobenzene and nitrophenols are significantly higher, estimated to be around 0.30 to 0.54. nih.gov

Table 1: Photodegradation and Triplet Quantum Yields for Selected Nitronaphthalene Derivatives

| Compound | Photodegradation Quantum Yield (Φ_pd) | Triplet Quantum Yield (Φ_T) | Nitro-Group Torsion Angle (°) |

| 1-Nitronaphthalene (1NN) | - | 0.64 ± 0.12 nih.govresearchgate.netaip.org | 27.7 walshmedicalmedia.comresearchgate.net |

| 2-Nitronaphthalene (2NN) | ~0 walshmedicalmedia.com | 0.93 ± 0.15 nih.govresearchgate.netaip.org | 0.0 walshmedicalmedia.comresearchgate.net |

| 2-Methyl-1-nitronaphthalene (2M1NN) | 0.12 smolecule.com | 0.33 ± 0.05 nih.govresearchgate.netaip.orgsmolecule.com | 55.4 walshmedicalmedia.comresearchgate.net |

The photodegradation of nitronaphthalenes and other nitroaromatic compounds proceeds through complex pathways, yielding a variety of products. Upon irradiation, 2,4,6-trinitrotoluene (B92697) (TNT) undergoes both oxidation of the methyl group and reduction of the nitro groups, leading to the formation of alcohols, aldehydes, and carboxylic acids, as well as the release of nitrite and nitrate (B79036) ions. plos.org

For nitronaphthalenes, atmospheric photolysis studies have identified several degradation products. copernicus.org Experiments on 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene under simulated sunlight revealed the formation of common acids such as nitrous acid, formic acid, acetic acid, and nitric acid. copernicus.org Other minor products detected include 1-naphthol, 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid, indicating partial decomposition of the naphthalene ring system. copernicus.org

Theoretical calculations for 1-nitronaphthalene suggest a key photodegradation pathway initiated by UV absorption, leading to a triplet excited state. acs.orgnih.gov This is followed by an intramolecular rearrangement through an oxaziridine intermediate, which ultimately leads to the formation of a nitrite compound. acs.orgnih.gov The direct photolysis of nitrobenzene in aqueous solutions has been shown to produce intermediates such as three nitrophenol isomers, nitrohydroquinone, and nitrosobenzene, along with nitrite and nitrate ions. nih.gov The presence of H₂O₂ in the UV/H₂O₂ process leads to more extensive degradation, forming products like catechol, benzoquinone, and various carboxylic acids. nih.gov

Catalytic Reaction Pathways Involving this compound Derivatives

Catalysis offers powerful tools for the selective functionalization of this compound and its derivatives, enabling the construction of complex molecular architectures under mild conditions.

Transition metal-catalyzed C-H activation has emerged as an efficient strategy for forming C-O bonds. A cobalt-catalyzed C(sp²)-H alkoxylation of 1-naphthylamine derivatives provides a direct method for synthesizing aryl ethers. beilstein-journals.orgd-nb.infonih.govnih.gov This reaction demonstrates broad functional group tolerance, and importantly, substrates with a nitro group, such as a nitro-substituted N-(naphthalen-1-yl)picolinamide, proceed smoothly to give the desired alkoxylated products in good yields (61-64%). beilstein-journals.orgnih.gov The reaction typically utilizes a cobalt catalyst (e.g., CoF₂), an oxidant (e.g., Ag₂CO₃), and a base (e.g., Cs₂CO₃) and is compatible with a wide range of primary and secondary alcohols, including fluorinated alcohols. beilstein-journals.orgd-nb.infonih.gov

A plausible reaction mechanism for this cobalt-catalyzed alkoxylation has been proposed. beilstein-journals.org The cycle is thought to initiate with the oxidation of a Co(II) species to a Co(III) intermediate. This is followed by a C-H bond cleavage step, which, based on kinetic isotope effect studies, is likely not the rate-determining step. d-nb.info The subsequent transfer of the alkoxy ligand from the cobalt center to the naphthalene ring forms the C-O bond. Finally, deprotonation releases the alkoxylated product, and the cobalt catalyst is regenerated. d-nb.info More recently, a merged cobalt and photoredox catalysis system has been developed for the C8-H alkoxylation of 1-naphthylamine derivatives, allowing the reaction to proceed under milder conditions. rsc.org

Table 2: Representative Conditions for Cobalt-Catalyzed Alkoxylation of a Nitro-Substituted 1-Naphthylamine Derivative

| Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CoF₂ (20 mol %) | Ag₂CO₃ (1.0 equiv) | Cs₂CO₃ (1.0 equiv) | 1,2-dichloroethane (DCE) | 100-110 | 61-64 | beilstein-journals.orgnih.gov |

Role of Radical Intermediates in Catalytic Processes

While direct and extensive research on the catalytic processes of this compound is not widely documented, the propensity of its constituent functional groups—the nitroaromatic system and the N-methylamino group—to participate in reactions involving radical intermediates is well-established in related chemical systems. The potential role of such intermediates in the catalytic transformations of this compound can be inferred from studies on analogous compounds.

Radical Intermediates from the Nitroaromatic Moiety

The nitro group of this compound is a key site for initiating radical chemistry, particularly in reduction reactions. The catalytic reduction of nitroarenes can proceed through a single-electron transfer mechanism, generating a nitroanion radical as a crucial intermediate. nih.gov This process is catalyzed by various enzymes, known as nitroreductases, which transfer electrons to the nitro group. nih.gov

The general radical mechanism for nitroreduction involves the sequential formation of the nitroanion radical, a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before yielding the final amine. nih.gov Oxidation of these intermediate species by molecular oxygen can lead to the production of superoxide (B77818) anions, establishing a futile redox cycle. nih.gov

Radical Intermediates Involving the N-Methylamino Group and Naphthalene Ring

The N-methylamino group and the naphthalene ring system also provide pathways for the formation of radical intermediates in catalytic processes.

Cation-Radical Intermediates in Metal-Catalyzed Reactions: Cobalt-catalyzed functionalization of 1-naphthylamine derivatives has been shown to proceed via a radical mechanism. beilstein-journals.org In these reactions, the addition of radical quenchers such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) significantly suppresses product formation, suggesting the involvement of radical species. beilstein-journals.org A proposed mechanism involves the generation of a cation-radical intermediate from the naphthylamine derivative, which then participates in the bond-forming steps of the catalytic cycle. beilstein-journals.org Given the structural similarity, this compound could likely engage in similar cobalt-catalyzed C-H functionalization reactions through a radical pathway.

Aminium Radical Cations in Photoredox Catalysis: Visible-light photoredox catalysis offers a mild method for generating aminium radical cations from amines. researchgate.net These highly reactive electrophilic intermediates are capable of participating in various C-N bond-forming reactions. researchgate.net This strategy could potentially be applied to this compound to initiate catalytic cycles for amination reactions.

Radical Pairs in Thermal and Photochemical Rearrangements: Studies on the rearrangement of the closely related compound, N-methyl-N-nitro-1-naphthylamine, reveal that the reaction proceeds through radical intermediates. researchgate.net Theoretical investigations into similar N-methyl-N-nitroanilines indicate that thermal rearrangements occur via a radical pair complex mechanism, which involves the homolytic cleavage of the N-N bond. researchgate.net This generates a radical pair complex that recombines to form the rearranged products. researchgate.net Such a pathway highlights the potential for the nitrogen center in derivatives of N-methyl-1-naphthalenamine to participate in radical processes.

The table below summarizes potential radical intermediates that could be formed from this compound in various catalytic systems, based on the reactivity of analogous compounds.

Table 1: Potential Radical Intermediates in Catalytic Reactions

| Functional Group Moiety | Potential Radical Intermediate | Generating Catalytic System/Method | Reference |

| Nitro Group | Nitroanion Radical | Enzymatic Nitroreductases (e.g., P450 oxidoreductase) | nih.gov |

| Naphthylamine System | Cation-Radical | Cobalt-Catalyzed C-H Functionalization | beilstein-journals.org |

| N-Methylamino Group | Aminium Radical Cation | Visible-Light Photoredox Catalysis | researchgate.net |

| N-Nitroamine Analogue | Radical Pair Complex | Thermal or Photochemical Rearrangement | researchgate.net |

Theoretical and Computational Chemistry Approaches to N Methyl 4 Nitro 1 Naphthalenamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of molecules. For N-methyl-4-nitro-1-naphthalenamine, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the most stable three-dimensional arrangement of its atoms.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of key structural parameters. bohrium.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, the planarity of the naphthalene (B1677914) ring system and the orientation of the methylamino and nitro substituents are critical aspects revealed by geometry optimization. In related nitroaromatic compounds, the nitro group may be twisted out of the plane of the aromatic ring, which can significantly impact the molecule's electronic properties and reactivity. researchgate.net

The electronic structure is further characterized by the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally indicates higher reactivity. For nitroaromatic compounds, the HOMO is typically localized on the electron-rich aromatic system and the amino group, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Representative Calculated Electronic Properties for a Nitronaphthalene Derivative using DFT

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 5.2 D |

Note: These values are representative for a substituted nitronaphthalene and the exact values for this compound would require specific calculations.

Quantum Chemical Modeling of Reactivity and Reaction Intermediates

Quantum chemical modeling provides a framework for understanding the reactivity of this compound and predicting the structures of transient species like reaction intermediates. By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate activation energies, offering a deeper understanding of reaction mechanisms.

Computational studies can also model the interaction of this compound with other reactants. For example, the reaction of related heterocyclic compounds with species like the nitrogen dioxide radical (NO₂) has been investigated using direct dynamics trajectories and calculations of reaction potential surfaces. dergipark.org.tr These studies can identify the most likely sites of attack and the structures of the resulting intermediates and products. Such computational insights are invaluable for predicting the chemical behavior of the compound in various environments.

Table 2: Representative Calculated Parameters for a Reaction Intermediate

| Parameter | Value |

| Intermediate Structure | Radical Cation |

| Relative Energy | +50 kcal/mol |

| Key Bond Length (C-N) | 1.40 Å |

Note: The values are hypothetical and serve to illustrate the type of data obtained from quantum chemical modeling of reaction intermediates.

Conformational Landscape Exploration through Computational Methods

The biological activity and photophysical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses conformational flexibility due to the rotation around the C-N bond connecting the methylamino group to the naphthalene ring. Computational methods are instrumental in exploring the conformational landscape to identify the most stable conformers and the energy barriers between them.

Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed for conformational analysis. researchgate.net A systematic search can be performed by rotating the dihedral angle of the C-N bond and calculating the energy of each resulting conformation. This process generates a potential energy profile that reveals the low-energy conformers. For hindered naphthylamines, NMR spectroscopy and X-ray crystallography have been used to determine the preferred conformations in solution and the solid state, respectively. irjweb.com These experimental findings can be corroborated and further explained by computational models.

For this compound, it is expected that the orientation of the methyl group and the hydrogen on the nitrogen relative to the bulky naphthalene ring will be a key determinant of the conformational preference. The planarity of the nitrogen atom, which can range from sp² (planar) to sp³ (pyramidal), is another important conformational variable that can be assessed computationally. psu.edu

Table 3: Representative Conformational Analysis Data

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 30° | 0.0 | 75 |

| 2 | 150° | 1.5 | 25 |

Note: This table presents a hypothetical conformational analysis for this compound, illustrating the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Studies on Naphthylamine Derivatives (Focusing on photophysical and photochemical properties)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or property descriptors of a series of compounds and their biological activity or, in this case, their photophysical and photochemical properties. These models are valuable for predicting the properties of new, unsynthesized compounds and for understanding the structural features that govern their behavior.

For nitronaphthalene derivatives, QSAR models have been developed to predict properties like mutagenicity, which is often linked to their electronic and structural characteristics. nih.gov The descriptors used in these models can be calculated using computational chemistry and can be broadly categorized as electronic, steric, and hydrophobic.

Relevant descriptors for the photophysical and photochemical properties of this compound and related compounds could include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and charges on specific atoms. nih.govmdpi.com

Steric Descriptors: Molecular volume, surface area, and specific dihedral angles.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). mdpi.com

A typical QSAR study involves calculating a range of descriptors for a set of related compounds with known experimental data (e.g., fluorescence quantum yields, photodegradation rates). Statistical methods like multiple linear regression or partial least squares are then used to build a model that correlates the descriptors with the observed property. researchgate.netmdpi.com Such models can then be used to predict the photophysical and photochemical behavior of this compound.

Table 4: Representative Descriptors for a QSAR Model of Photochemical Activity

| Compound | logP | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Photodegradation Rate (k) |

| Derivative 1 | 2.5 | 3.8 | 4.5 | 0.1 |

| Derivative 2 | 3.1 | 3.6 | 5.1 | 0.3 |

| Derivative 3 | 2.8 | 3.7 | 4.8 | 0.2 |

Note: This table provides a simplified, representative dataset that would be used to build a QSAR model.

Research Applications and Functional Materials Derived from N Methyl 4 Nitro 1 Naphthalenamine and Its Derivatives

Role as a Key Synthetic Intermediate in Organic Synthesis

N-methyl-4-nitro-1-naphthalenamine is a crucial intermediate in the synthesis of a variety of organic molecules. lookchem.com Its chemical structure, featuring a reactive nitro group and a methylamino group on a naphthalene (B1677914) core, allows for a range of chemical transformations. The nitro group can be reduced to an amino group, opening pathways for the synthesis of more complex molecules. evitachem.com This makes it a valuable precursor in the creation of diverse compounds, including those with potential biological activity. evitachem.comnih.gov

The versatility of this compound as a synthetic intermediate is highlighted by its use in the production of dyes and pigments, particularly those with red and orange hues. lookchem.com Furthermore, derivatives of naphthylamines are employed in the synthesis of specialized compounds for various research applications. For instance, the synthesis of naftifine, an antifungal drug, utilizes an N-methyl-1-naphthalene intermediate. google.com Additionally, N-acetyl-4-nitro-1-naphthylamine, a derivative, has been studied for its role in photoinitiated radical polymerization. researchgate.net

The reactivity of the aromatic naphthalene ring also allows for electrophilic substitution reactions, enabling the introduction of other functional groups. evitachem.com This adaptability makes this compound and its derivatives fundamental components in the toolbox of organic chemists for constructing complex molecular architectures.

Advanced Dye and Pigment Chemistry Applications

Derivatives of this compound play a significant role in the field of dye and pigment chemistry due to their unique electronic and optical properties.

Chromophoric Systems and Optoelectronic Properties

The combination of an electron-donating amino group and an electron-withdrawing nitro group on the naphthalene ring system forms a classic "push-pull" chromophore. nih.govnih.gov This arrangement leads to intramolecular charge transfer (ICT) upon excitation with light, which is fundamental to the color of these compounds. nih.govnih.gov The extent of this charge transfer and the resulting color can be fine-tuned by modifying the substituents on the naphthalene core or the amino group. nih.gov

These chromophoric systems are integral to the design of disperse dyes, which are used for coloring hydrophobic fibers like polyester. The presence of a nitro group, in particular, is beneficial in disperse dye structures. nih.gov The study of N,N-dimethyl-4-nitroaniline derivatives, which share a similar electronic structure, provides insights into the non-linear optical (NLO) properties of such chromophores. researchgate.net These properties are of interest for applications in optoelectronic devices. magtech.com.cnacs.org

Near-Infrared (NIR) Emission Studies from Naphthylamine-Derived Squaramides

Recent research has focused on the development of near-infrared (NIR) emitting materials due to their potential applications in bio-imaging and organic light-emitting diodes (OLEDs). researchgate.net Squaramides derived from naphthylamines have emerged as promising candidates in this area. researchgate.netnih.goviaea.org

Two notable examples, 3-methoxy-4-(2-naphtalenylamino)-3-cyclobutene-1,2-dione (SQ-NPh1) and bis-3,4-(2-naphtalenylamino)-3-cyclobutene-1,2-dione (SQ-NPh2), have been synthesized and characterized. researchgate.netnih.gov These squaramides exhibit absorption in the ultraviolet-visible region (220-370 nm) and, significantly, show fluorescent emission in the near-infrared range (780-800 nm). researchgate.netnih.gov This is a noteworthy finding, as NIR emission is more commonly associated with squaraines. researchgate.netnih.gov The high thermal stability of these compounds, around 570 °C, further enhances their potential for practical applications. researchgate.netnih.gov The ease of synthesis of these squaramides makes them attractive for the rational design of novel NIR fluorescent dyes. researchgate.netnih.gov

| Compound | Absorption Range (nm) | Emission Range (nm) | Thermal Stability (°C) |

| SQ-NPh1 | 220-370 researchgate.netnih.gov | 780-800 researchgate.netnih.gov | ~570 researchgate.netnih.gov |

| SQ-NPh2 | 220-370 researchgate.netnih.gov | 780-800 researchgate.netnih.gov | ~570 researchgate.netnih.gov |

Materials Science Research: Development of Polymers with Enhanced Properties (e.g., polyetherimides)

This compound derivatives are also being explored in materials science for the development of high-performance polymers. The incorporation of such aromatic and functional moieties can enhance the thermal, mechanical, and optical properties of polymers.

Polyetherimides (PEIs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. Research has been conducted on synthesizing novel polyimides and poly(amide-ether-imide)s from diamine monomers containing naphthalene structures. For instance, a diimide-dicarboxylic acid, 5-(4-trimellitimidophenoxy)-1-trimellitimido naphthalene, was synthesized from 5-(4-aminophenoxy)-1-naphthylamine and used to prepare a series of poly(amide–ether–imide)s. researchgate.net These polymers exhibited high thermal stability and good solubility in organic solvents, allowing them to be cast into transparent and flexible films. researchgate.net

While direct incorporation of this compound into polymers is not explicitly detailed in the provided search results, the use of related aminonaphthalene derivatives highlights the potential for this class of compounds to be used as monomers or additives to create polymers with enhanced properties. The nitro group could be reduced to an amine to create a diamine monomer suitable for polyimide synthesis. google.com The resulting polymers could benefit from the rigidity and planarity of the naphthalene unit, potentially leading to improved thermal and mechanical characteristics.

Catalytic Applications in Chemical Transformations (e.g., reduction of organic pollutants)

Derivatives of naphthylamine have shown significant promise in the field of catalysis, particularly for the degradation and reduction of organic pollutants.

Poly(1-naphthylamine) (PNA), a polymer derived from 1-naphthylamine (B1663977), has been investigated as a catalyst and a support for catalytic nanoparticles. jwent.net PNA and its nanocomposites have demonstrated effectiveness in the catalytic reduction of pollutants like 4-nitrophenol (B140041) (4-NP) and methylene (B1212753) blue. jwent.netresearchgate.net For example, a poly(1-naphthylamine)-silver (PNA-Ag) nanocomposite served as a heterogeneous catalyst for the reduction of these pollutants in the presence of sodium borohydride. researchgate.netjwent.net The nanocomposite structure enhances the catalytic activity due to the synergistic effects between the polymer and the silver nanoparticles. jwent.net

Furthermore, PNA has been used as a photocatalyst for the degradation of methylene blue under UV light irradiation, showing approximately 61% degradation. mdpi.com In another study, nano-MoO2 was used to activate peroxymonosulfate (B1194676) for the degradation of naphthalene and its derivatives, including 1-naphthylamine and 1-nitronaphthalene (B515781). unito.it These findings suggest that naphthylamine-based materials can play a crucial role in developing efficient catalytic systems for environmental remediation. The catalytic process often involves the adsorption of reactants onto the catalyst surface followed by electron transfer to facilitate the degradation of the pollutant. jwent.net

Environmental Transformation and Degradation Pathways of N Methyl 4 Nitro 1 Naphthalenamine

Photocatalytic Degradation Processes and Mechanisms

Photocatalytic degradation has emerged as a promising method for the breakdown of persistent organic pollutants, including nitroaromatic compounds. nih.govmdpi.com This process typically involves a photocatalyst, often a semiconductor material like titanium dioxide (TiO₂), which, upon absorbing light energy, generates highly reactive species that can decompose organic molecules. researchgate.netmatec-conferences.org

The general mechanism of photocatalysis involves the generation of an electron-hole pair when the photocatalyst absorbs a photon with energy exceeding its band gap. researchgate.net These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These ROS are powerful oxidizing agents that can attack and break down complex organic molecules into simpler, less harmful substances, ultimately leading to mineralization into carbon dioxide (CO₂) and water (H₂O). researchgate.netmatec-conferences.org

For aromatic compounds, the degradation process often begins with an attack on the aromatic ring or functional groups. In the case of compounds containing N-methyl groups, the elimination of these groups can be an initial step in the degradation pathway. mdpi.com For nitroaromatic compounds, the nitro group itself is a key site for transformation. The degradation of 4-nitrophenol (B140041), a related nitroaromatic compound, has been shown to proceed through the formation of various intermediate products before complete mineralization. nih.gov The photocatalytic degradation of dyes, which often contain complex aromatic structures, also demonstrates the breakdown of chromophore groups and the opening of aromatic rings. matec-conferences.org

While specific studies on the photocatalytic degradation of N-methyl-4-nitro-1-naphthalenamine are not extensively detailed in the provided search results, the degradation mechanisms of analogous compounds provide a framework for its likely transformation. The process would likely involve the generation of hydroxyl radicals that attack the naphthalene (B1677914) ring system and the N-methyl and nitro functional groups. Potential initial steps could include hydroxylation of the aromatic ring, demethylation, and reduction or oxidation of the nitro group, leading to a cascade of intermediate products before eventual mineralization. The efficiency of this degradation can be influenced by factors such as the type of photocatalyst used, the pH of the medium, and the presence of other substances in the water. researchgate.net

Table 1: Key Processes in Photocatalytic Degradation

| Process | Description |

|---|---|

| Photon Absorption | A photocatalyst, such as TiO₂, absorbs light energy (UV or visible), creating electron-hole pairs. researchgate.net |

| Generation of Reactive Oxygen Species (ROS) | The electron-hole pairs react with water and oxygen to form highly reactive hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). researchgate.net |

| Oxidative Attack | ROS attack the organic pollutant molecule, initiating its breakdown. matec-conferences.org |

| Intermediate Formation | The initial attack leads to the formation of various intermediate compounds. For this compound, this could involve hydroxylation, demethylation, and changes to the nitro group. mdpi.comnih.gov |

| Mineralization | The intermediate products are further degraded into simpler inorganic compounds like CO₂, H₂O, and mineral acids. researchgate.netmatec-conferences.org |

This table is generated based on the general principles of photocatalytic degradation of organic compounds.

Environmental Fate and Persistence Considerations

The environmental fate and persistence of a chemical are determined by a combination of its physical-chemical properties and its susceptibility to various degradation processes. epa.goveuropa.eu For this compound, as a nitroaromatic compound, its persistence in the environment is a significant concern. The presence of a nitro group attached to an aromatic ring generally makes a compound more resistant to degradation. nih.gov

Aromatic amines, a class of compounds to which this compound belongs, are often resistant to biodegradation, particularly under anaerobic conditions. canada.ca Naphthalenamines, specifically, have demonstrated recalcitrance in anoxic environments. canada.ca The persistence of such compounds means they can remain in the environment for extended periods, potentially leading to long-term exposure for ecosystems.

The environmental fate is also influenced by how the chemical partitions between different environmental compartments such as water, soil, and air. europa.eu For compounds with low water solubility, there is a tendency to adsorb to sediment and soil particles. For instance, Pigment Red 3, a structurally related azo compound containing a substituted naphthalene ring, is expected to settle in sediments if released into water and remain in soils if released to land. canada.ca This behavior limits its presence in the water column but can lead to accumulation in benthic environments and terrestrial systems.

Table 2: Factors Influencing Environmental Fate and Persistence

| Factor | Influence on this compound |

|---|---|

| Chemical Structure | The nitro group and aromatic naphthalene rings contribute to its recalcitrance and persistence. nih.govcanada.ca |

| Biodegradation | Aromatic amines and naphthalenamines are often resistant to biodegradation, especially under anaerobic conditions. canada.ca |

| Environmental Partitioning | Likely to adsorb to soil and sediment due to the properties of related aromatic compounds. canada.ca |

| Abiotic Degradation | Susceptible to photocatalytic degradation in the presence of light and a suitable catalyst. |

This table is generated based on the general characteristics of nitroaromatic and naphthalenamine compounds.

Conclusion and Future Research Directions

Key Insights from Mechanistic and Theoretical Investigations

Mechanistic and theoretical studies, though not specifically focused on N-methyl-4-nitro-1-naphthalenamine, provide a framework for understanding its properties. The interplay between the electron-donating N-methyl group and the strongly electron-withdrawing nitro group on the naphthalene (B1677914) core is of primary interest.

Electronic Properties: Density Functional Theory (DFT) calculations on similar nitroaromatic compounds reveal significant charge transfer from the donor group to the acceptor group, creating a large dipole moment. researchgate.net This intramolecular charge-transfer is fundamental to the molecule's electronic and photophysical properties. The HOMO-LUMO energy gap in such molecules is a key parameter, indicating their potential reactivity and electronic transition energies.

Reaction Mechanisms: Mechanistic studies on related reactions, such as the aza-Michael addition catalyzed by DBU-based ionic liquids, highlight the importance of hydrogen bonding and the specific roles of catalysts in reactions involving aromatic amines. scielo.br Investigations into the acid-catalyzed rearrangement of N-nitroamines suggest that such rearrangements can be intramolecular. researchgate.net

Computational Modeling: Quantum chemical computations can predict the molecule's geometry, vibrational frequencies (for comparison with IR spectra), and electronic absorption spectra (for comparison with UV-Vis data). bohrium.comresearchgate.net Such studies on related N,N-dimethyl-4-nitroaniline derivatives have been used to understand their non-linear optical properties, suggesting a potential application area for this compound. researchgate.net

Emerging Research Avenues for this compound Derivatives

The unique electronic structure of this compound makes it and its derivatives promising candidates for several advanced applications. Future research should be directed towards synthesizing and evaluating new derivatives to explore these possibilities.

Materials Science and Non-Linear Optics (NLO): Aromatic compounds with strong donor-acceptor groups are known to exhibit significant NLO properties. The this compound scaffold is a prime candidate for such applications. Future work could involve synthesizing derivatives with extended π-systems or different donor/acceptor groups to tune these properties for use in optical devices.

Chemosensors: The naphthalene moiety is fluorescent, and its emission properties are often sensitive to the local environment. Derivatives of this compound could be designed as fluorescent probes for detecting specific analytes, such as metal ions or nitroaromatic explosives, through mechanisms like photoinduced electron transfer (PET).

Organic Electronics: The charge-transfer characteristics of this compound suggest potential applications in organic electronics. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors.

Synthesis of Complex Heterocycles: The amino and nitro groups are versatile functional handles for further chemical transformations. The reduction of the nitro group to an amine would yield N¹-methylnaphthalene-1,4-diamine, a valuable building block for the synthesis of complex heterocyclic systems, polymers, and dyes. google.com

A systematic investigation, beginning with a robust and scalable synthesis of the parent compound, followed by thorough structural and photophysical characterization, is the necessary first step. This foundational work will pave the way for the rational design and synthesis of novel derivatives tailored for these emerging and impactful research areas.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methyl-4-nitro-1-naphthalenamine?

- Methodology : A common approach involves nitration of N-methyl-1-naphthalenamine using nitric acid in a sulfuric acid medium. Temperature control (0–5°C) is critical to avoid over-nitration. Post-reaction, the product is purified via recrystallization from ethanol/water mixtures. Alternative routes include Pd-catalyzed C-H activation using dimethylamine sources (e.g., DMF) under inert atmospheres .

- Key Data :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 65–75 | ≥95% |

| Pd-catalyzed C-H activation | 40–50 | ≥90% |

Q. How should researchers handle safety and waste management for this compound?

- Guidelines : Use nitrile gloves, lab coats, and chemical goggles. Avoid skin contact due to potential mutagenicity inferred from structural analogs . Waste must be neutralized (e.g., with sodium bicarbonate) and stored in labeled containers for professional disposal.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Protocols :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.8–3.2 ppm) .

- IR : Nitro group absorption at ~1520 cm⁻¹ and aromatic C-H stretching at ~3050 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?

- Analysis : The nitro group acts as a strong electron-withdrawing meta-director, reducing electron density on the naphthalene ring. This hinders electrophilic substitution but enhances oxidative coupling efficiency. DFT calculations (B3LYP/6-31G*) show a LUMO energy of -2.1 eV, favoring nucleophilic attack .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Case Study : Discrepancies in Pd-catalyzed yields (40–70%) arise from ligand choice (e.g., XPhos vs. PPh₃) and solvent polarity. Polar aprotic solvents (DMF, DMSO) improve solubility but may decompose intermediates. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. How can computational modeling predict thermodynamic properties of this compound?

- Methods :

- Thermodynamic Data : ΔfH° (gas) = 180.5 kJ/mol (calculated via Gaussian09 using CBS-QB3).

- Solubility Prediction : COSMO-RS simulations in ethanol (25°C) estimate 12.3 mg/mL, aligning with experimental data .

Data Contradictions and Resolution

Q. Why do NMR spectra of synthetic batches vary in splitting patterns?

- Root Cause : Rotameric equilibria of the methylamino group at room temperature cause peak broadening. Low-temperature NMR (-40°C in CD₂Cl₂) resolves splitting, confirming structural integrity .

Research Design Recommendations

Q. How to design experiments for studying photostability under UV light?

- Protocol :

Prepare 0.1 mM solutions in acetonitrile.

Irradiate with UV lamp (λ = 254 nm).

Monitor degradation via HPLC at 0, 15, 30, and 60 minutes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.